对氨基苯甲酸乙酯

概述

描述

作用机制

Target of Action

Ethyl 4-aminobenzoate, also known as benzocaine, primarily targets the voltage-dependent sodium channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for the sensation of pain .

Mode of Action

The interaction of Ethyl 4-aminobenzoate with its targets involves the blockade of these sodium channels . By binding to specific parts of the sodium ion channel on the nerve membrane, Ethyl 4-aminobenzoate reduces the passage of sodium ions through the sodium ion channel . This action inhibits the influx of sodium into the nerve fiber, preventing the formation of an action potential . As a result, the conduction of nerve impulses is blocked, leading to a loss of sensation in the local area where Ethyl 4-aminobenzoate is applied .

Biochemical Pathways

The primary biochemical pathway affected by Ethyl 4-aminobenzoate is the nerve impulse conduction pathway. By blocking the sodium channels, Ethyl 4-aminobenzoate disrupts the normal flow of sodium ions, which is necessary for the propagation of nerve impulses . This disruption affects the downstream effects of nerve impulse conduction, including the sensation of pain .

Pharmacokinetics

The pharmacokinetics of Ethyl 4-aminobenzoate involve its absorption, distribution, metabolism, and excretion (ADME). As a topical anesthetic, Ethyl 4-aminobenzoate is usually applied directly to the area where pain relief is needed . It is absorbed through the skin or mucous membranes and distributed to the local area . Ethyl 4-aminobenzoate is metabolized into at least three compounds by acetylation and hydrolysis . It is then excreted primarily in the urine .

Result of Action

The molecular and cellular effects of Ethyl 4-aminobenzoate’s action primarily involve the reduction of pain sensation. By blocking the conduction of nerve impulses, Ethyl 4-aminobenzoate causes a temporary loss of sensation in the local area where it is applied . This results in a numbing effect, providing relief from pain .

Action Environment

The action, efficacy, and stability of Ethyl 4-aminobenzoate can be influenced by various environmental factors. For instance, the product is insoluble and sinks in water, which may affect its distribution in aquatic environments . Additionally, it has been found to be toxic to terrestrial vertebrates .

科学研究应用

Medical Applications

Topical Anesthetic Use

Benzocaine is primarily used as a topical anesthetic for pain relief associated with minor burns, sunburns, scrapes, insect bites, oral ulcers, and hemorrhoids. Its mechanism of action involves blocking sodium channels in nerve cells, thereby preventing the conduction of nerve impulses and providing localized pain relief .

Dental Procedures

In dentistry, benzocaine is used to alleviate pain during procedures such as tooth extractions and cavity restorations. Studies have shown that while benzocaine can provide temporary relief, its effectiveness can vary depending on the method of application . Notably, a study indicated that benzocaine did not significantly reduce pain during posterior palatal injections when compared to placebo .

Safety Concerns

Despite its widespread use, benzocaine poses risks, particularly in young children. The FDA has reported serious adverse effects associated with benzocaine use, including methemoglobinemia—a condition where hemoglobin is altered and cannot effectively carry oxygen . Between 2009 and 2017, the FDA documented 119 cases of benzocaine-associated methemoglobinemia, with several cases resulting in fatalities among infants . Consequently, healthcare professionals are advised to exercise caution when prescribing benzocaine for pediatric patients.

Research on Biological Potentials

Recent studies have highlighted the potential of benzocaine analogues beyond their anesthetic properties. Research indicates that certain derivatives exhibit antibacterial, antifungal, and even anticancer activities. For instance, some analogues have shown effectiveness against tuberculosis . This opens new avenues for research into developing more potent compounds based on the benzocaine structure.

Analytical Methods for Detection

Benzocaine's presence in pharmaceutical formulations can be quantitatively analyzed using various methods. A recent study introduced a novel Surface-Enhanced Resonance Raman Scattering (SERRS) assay combined with azo coupling reactions for sensitive detection of benzocaine in complex biological samples . This method simplifies the detection process while maintaining high sensitivity.

Case Studies

Case Study 1: Methemoglobinemia Incidence

A comprehensive review of cases involving benzocaine highlighted significant risks associated with its use in infants. The study emphasized the need for healthcare providers to consider alternative treatments that do not carry such risks .

Case Study 2: Efficacy in Dental Procedures

In a clinical setting focusing on dental applications, researchers found that while benzocaine provided some degree of pain relief, it was not statistically significant compared to placebo treatments during certain procedures like deep cavity restorations . This suggests that while benzocaine remains popular, its clinical efficacy may be limited.

Summary Table: Applications of Benzocaine

| Application Area | Description | Safety Concerns |

|---|---|---|

| Topical Anesthetic | Relief from minor burns, scrapes, insect bites | Risk of methemoglobinemia |

| Dental Procedures | Pain relief during extractions and restorations | Variable efficacy; potential side effects |

| Antimicrobial Research | Potential antibacterial and antifungal properties | Ongoing research needed |

| Analytical Detection | SERRS assay for detecting benzocaine in formulations | Ensures accuracy in pharmaceutical analysis |

生化分析

Biochemical Properties

Ethyl 4-aminobenzoate interacts with various enzymes and proteins in biochemical reactions. It affords an electroactive conducting copolymer with o-anisidine, via an electrochemical synthesis employing cyclic voltammetry .

Cellular Effects

It is known that it functions as an appetite suppressant and smoke inhibitor .

Molecular Mechanism

The molecular mechanism of Ethyl 4-aminobenzoate involves its interaction with biomolecules and enzymes. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

准备方法

Synthetic Routes and Reaction Conditions: Benzocaine can be synthesized via the Fischer esterification reaction. This involves the reaction of p-aminobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid . Another method involves the reduction of ethyl p-nitrobenzoate using ammonium sulfide, electrolytically, or with tin and alcoholic hydrochloric acid .

Industrial Production Methods: In industrial settings, ethyl 4-aminobenzoate is often produced through a continuous-flow synthesis. This method optimizes reaction time and sequences, resulting in high conversion and selectivity . The process typically involves the reduction and esterification of p-nitrobenzoic acid in one step.

化学反应分析

Types of Reactions: Benzocaine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form p-nitrobenzoic acid.

Reduction: Reduction of ethyl p-nitrobenzoate to ethyl 4-aminobenzoate.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Ammonium sulfide, tin and hydrochloric acid, or electrolytic reduction.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Oxidation: p-Nitrobenzoic acid.

Reduction: Benzocaine.

Substitution: Substituted benzoates depending on the nucleophile used.

相似化合物的比较

Methyl 4-aminobenzoate: Another ester of p-aminobenzoic acid, used in similar applications but with different physical properties.

4-Aminoacetophenone: A related compound with different functional groups and applications.

Benzoic acid: The parent compound, used in various chemical and industrial applications.

Uniqueness: Benzocaine is unique due to its specific ester group, which provides it with distinct solubility and reactivity properties. Its effectiveness as a local anesthetic and its wide range of applications in medicine and industry set it apart from other similar compounds .

生物活性

Benzocaine is a widely used local anesthetic belonging to the ester class, primarily employed for its analgesic properties in various medical and dental procedures. Its effectiveness is largely attributed to its ability to inhibit sodium channels in neuronal cell membranes, thereby blocking nerve impulse transmission. This article delves into the biological activity of benzocaine, examining its mechanism of action, pharmacokinetics, therapeutic applications, and emerging research on its derivatives.

Benzocaine exerts its anesthetic effects by reversibly binding to voltage-gated sodium channels in nerve cells. The compound enters the cells in a nonionized form, becoming ionized after traversing the membrane. The ionized form binds to the α subunit of sodium channels, preventing their opening and thereby inhibiting sodium ion influx. This blockade stops cellular depolarization and signal conduction, resulting in localized anesthesia. The pKa of benzocaine is relatively low (2.6), which contributes to its rapid onset of action and efficacy across various pH environments .

Pharmacokinetics

- Absorption : Benzocaine is absorbed through mucous membranes and skin.

- Distribution : It binds to serum proteins, particularly albumin.

- Metabolism : Primarily metabolized in the liver.

- Elimination : Excreted through urine and feces.

Therapeutic Applications

Benzocaine is utilized in various formulations including gels, ointments, and sprays for:

- Topical Anesthesia : Commonly applied in dental procedures and minor surgical interventions.

- Pain Relief : Used for conditions such as sore throat, sunburns, and insect bites.

Efficacy Studies

A study comparing 10% and 20% benzocaine gels demonstrated significant differences in efficacy. The 20% gel group showed a higher responder rate (87.3%) compared to the 10% gel (80.7%) and vehicle gel (70.4%), with statistical significance noted (P ≤ .05) for both comparisons .

Table 1: Efficacy of Benzocaine Gels

| Treatment Group | Responder Rate (%) | P Value |

|---|---|---|

| 20% Benzocaine Gel | 87.3 | < .001 |

| 10% Benzocaine Gel | 80.7 | .038 |

| Vehicle Gel | 70.4 | - |

Safety Profile

Despite its widespread use, benzocaine has been associated with adverse effects such as methemoglobinemia, particularly in pediatric populations. Symptoms may appear within 20 to 60 minutes post-administration . Clinicians must counsel patients regarding these risks.

Case Studies

- A case report highlighted a pediatric patient who developed methemoglobinemia after using benzocaine for teething pain relief. Monitoring of blood levels indicated a rise from baseline levels within an hour post-application .

- Another study evaluated benzocaine's safety profile in adults undergoing dental procedures, finding that while effective for pain relief, some patients experienced transient methemoglobinemia .

Emerging Research on Benzocaine Derivatives

Recent studies have explored the synthesis of new benzocaine derivatives with enhanced biological activities, including antibacterial and anticancer properties. For instance, derivatives were tested against various bacterial strains and human cancer cell lines (HepG-2, HCT-116, MCF-7). Notably, specific derivatives demonstrated superior activity compared to standard drugs like novobiocin and etoposide .

Table 2: Antibacterial Activity of Benzocaine Derivatives

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| Derivative 6 | Gram-positive | High |

| Derivative 7b | Gram-negative | Moderate |

属性

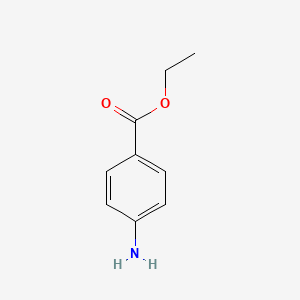

IUPAC Name |

ethyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFLLBZGZJTVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23239-88-5 (hydrochloride) | |

| Record name | Benzocaine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021804 | |

| Record name | Benzocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Benzocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

310 °C | |

| Record name | Benzocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01086 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

>24.8 [ug/mL] (The mean of the results at pH 7.4), One gram dissolves in about 5 ml alcohol, 2 ml chloroform, in about 4 ml ether, and in 30 to 50 ml of expressed almond oil or olive oil. Also sol in dil acids., Soluble in acid, In water, 1,310 mg/L at 25 °C | |

| Record name | SID56422766 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Benzocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01086 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.6X10-4 mm Hg at 25 °C /Estimated/ | |

| Record name | BENZOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Benzocaine diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions. Nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses., Benzocaine reversibly stabilizes the neuronal membrane with decreases its permeability to sodium ions. Depolarization of the neuronal membrane is inhibited thereby blocking the initiation and conduction of nerve impulses. | |

| Record name | Benzocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01086 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Rhombohedra from ether, Needles from water | |

CAS No. |

94-09-7 | |

| Record name | Benzocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzocaine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01086 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | benzocaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzocaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzocaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzocaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3RSY48JW5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

92 °C | |

| Record name | Benzocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01086 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ethyl 4-aminobenzoate exert its anesthetic effect?

A1: Ethyl 4-aminobenzoate acts primarily by blocking voltage-gated sodium channels on neuronal membranes. [] This inhibition prevents the transmission of nerve impulses, leading to a localized loss of sensation, including pain. []

Q2: What are the downstream effects of ethyl 4-aminobenzoate's interaction with its target?

A2: Blocking sodium channels with ethyl 4-aminobenzoate disrupts the depolarization phase of the action potential, effectively preventing the propagation of nerve signals. This results in temporary numbness in the area where the drug is applied. []

Q3: What is the molecular formula and weight of ethyl 4-aminobenzoate?

A3: The molecular formula of ethyl 4-aminobenzoate is C9H11NO2, and its molecular weight is 165.19 g/mol. []

Q4: What spectroscopic data is available for ethyl 4-aminobenzoate?

A4: Ethyl 4-aminobenzoate has been extensively characterized using various spectroscopic techniques. Key data includes infrared (IR) spectroscopy [, , , ], nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) [, , , ], and mass spectrometry. [] These techniques provide information about functional groups, molecular structure, and fragmentation patterns. [, , ]

Q5: What is known about the stability of ethyl 4-aminobenzoate under various conditions?

A5: Ethyl 4-aminobenzoate demonstrates good stability in acidic conditions but is susceptible to hydrolysis in alkaline environments. [] This sensitivity to pH is an important consideration for its formulation and storage.

Q6: Has ethyl 4-aminobenzoate been explored for catalytic applications?

A6: While ethyl 4-aminobenzoate is primarily known for its anesthetic properties, it has been employed as a reactant in various organic synthesis reactions. For example, it serves as a starting material for synthesizing Schiff bases, which have diverse applications in coordination chemistry and materials science. [, ]

Q7: Have computational methods been used to study ethyl 4-aminobenzoate?

A7: Yes, computational chemistry techniques like Density Functional Theory (DFT) have been employed to analyze the electronic structure, molecular geometry, and spectroscopic properties of ethyl 4-aminobenzoate. [, ] These studies provide insights into its chemical behavior and reactivity. [, ]

Q8: How do structural modifications of ethyl 4-aminobenzoate affect its anesthetic potency?

A8: Studies exploring structural analogs of ethyl 4-aminobenzoate, such as alpha- and beta-methylprocaine, indicate that modifications to the alkyl chain length and branching can significantly influence its anesthetic activity. [, ] For instance, altering the position of the methyl group on the procaine molecule (alpha- vs. beta-) has been shown to impact its anesthetic potency. [, ]

Q9: What are some formulation strategies used to enhance the stability or bioavailability of ethyl 4-aminobenzoate?

A9: Formulation strategies often involve incorporating excipients that adjust the pH to ensure stability. [] For example, the addition of antioxidants can help mitigate degradation due to oxidation. []

Q10: How is ethyl 4-aminobenzoate metabolized in the body?

A10: Research using rabbit models demonstrated that ethyl 4-aminobenzoate is primarily metabolized in the liver by esterases. [] The primary metabolic pathway involves the hydrolysis of the ester bond. [] The metabolic pattern can differ depending on the route of administration (dermal vs. arterial). []

Q11: What in vitro models have been used to study the effects of ethyl 4-aminobenzoate?

A11: Organotypic cultures of chick embryonic dorsal root ganglia have been employed to assess the neurotoxic effects of ethyl 4-aminobenzoate. [] These cultures provide a valuable tool for investigating the compound's impact on neuronal growth and survival. []

Q12: What are the known toxicological properties of ethyl 4-aminobenzoate?

A12: While generally considered safe for topical use, ethyl 4-aminobenzoate can cause allergic reactions in some individuals. [] High concentrations or prolonged exposure can lead to systemic toxicity, with effects on the central nervous system.

Q13: What is the environmental fate of ethyl 4-aminobenzoate, particularly in aquatic ecosystems?

A13: Ethyl 4-aminobenzoate, as a common ingredient in sunscreens, enters aquatic environments through recreational activities and wastewater discharge. [] Studies have detected its presence in rivers and even fish tissues, raising concerns about potential ecological impacts. []

Q14: What analytical techniques are commonly used to detect and quantify ethyl 4-aminobenzoate?

A14: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection, is widely employed for analyzing ethyl 4-aminobenzoate. [, ] This technique allows for the separation and quantification of the compound in complex mixtures. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。